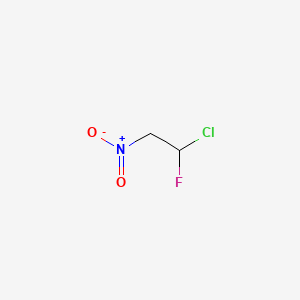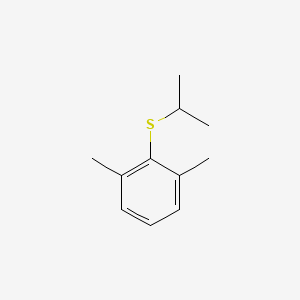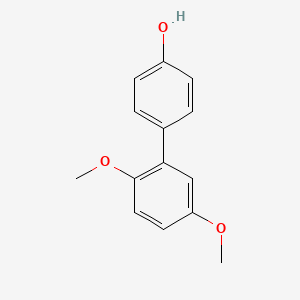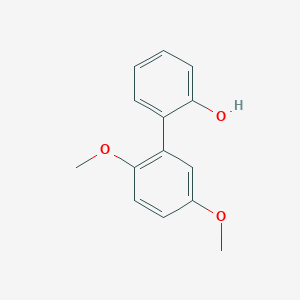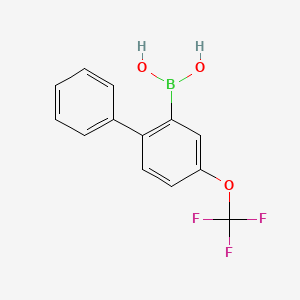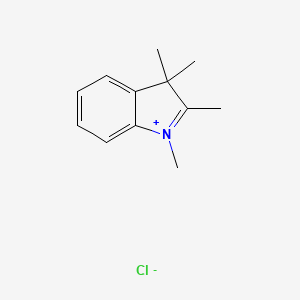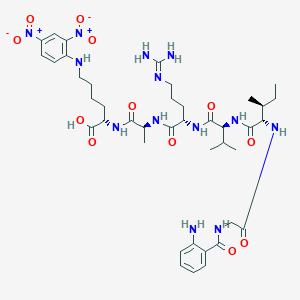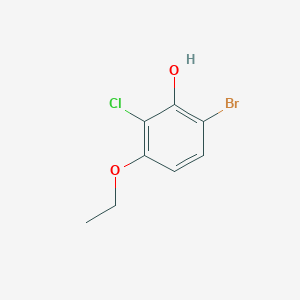![molecular formula C11H18O2 B6307773 8-Isopropenyl-1,4-dioxaspiro[4.5]decane CAS No. 70850-38-3](/img/structure/B6307773.png)
8-Isopropenyl-1,4-dioxaspiro[4.5]decane
Descripción general
Descripción
8-Isopropenyl-1,4-dioxaspiro[4.5]decane (8-IPD) is a cyclic ether which has been studied in a variety of scientific fields. It is a member of the dioxaspirodecane family, a class of molecules that are characterized by their spirocyclic ring structure. 8-IPD has been studied for its potential applications in medicine, chemistry, and biochemistry, and has shown promising results in a range of areas.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of 8-Isopropenyl-1,4-dioxaspiro[4.5]decane Applications
Reactant in Organic Synthesis: This compound serves as a reactant in various organic synthesis reactions, including proline-catalyzed Diels-Alder reactions, Wittig olefination-Claisen rearrangement protocols, and asymmetric synthesis of natural products like Goniothalesdiol A .
Building Block for Chemical Synthesis: It is used as a building block in the synthesis of complex molecules, particularly in the preparation of carbahexofuranoses .
Pharmaceutical Research: The compound finds application in pharmaceutical research for the development of new therapeutic agents. It has been used in the preparation of metalloproteinase inhibitors and TRPM8 receptor modulators .
Aromatization Process: A novel aromatization process can convert this bicyclic frame into a series of 5-alkoxytryptamine derivatives, including serotonin, melatonin, and bufotenin .
Synthesis of Spiroacetal Structures: Spiroacetal structures are important in various biological molecules, and this compound can be used to synthesize such structures with potential biological activity .
Safety and Hazards
The safety data sheet for 1,4-Dioxaspiro[4.5]decan-8-one indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .
Propiedades
IUPAC Name |
8-prop-1-en-2-yl-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-9(2)10-3-5-11(6-4-10)12-7-8-13-11/h10H,1,3-8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGWDFBZMNOBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(CC1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Isopropenyl-1,4-dioxaspiro[4.5]decane | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

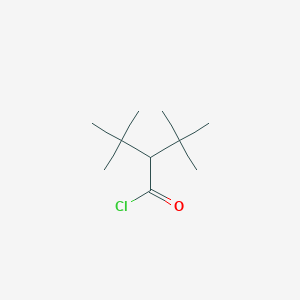
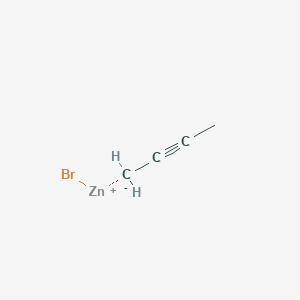
![4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione](/img/structure/B6307698.png)
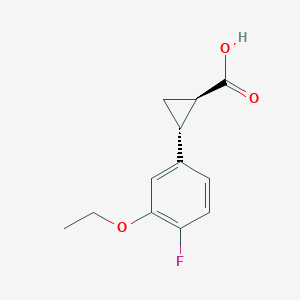
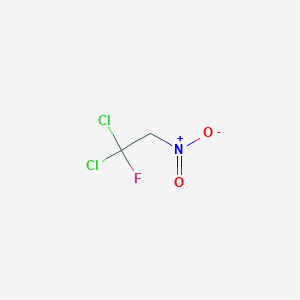
![5-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6307718.png)
